N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c22-16-8-10-18(11-9-16)29-14-19(27)23-12-13-25-21(28)26(17-4-2-1-3-5-17)20(24-25)15-6-7-15/h1-5,8-11,15H,6-7,12-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSOPDGGZDHEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₂N₄O₂ |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1396862-43-3 |
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The structure of this compound suggests potential efficacy against various pathogens:
- Antibacterial Activity : The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that triazole derivatives can have minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains like MRSA .
- Antifungal Activity : Triazole compounds are well-known for their antifungal properties. The structural characteristics of this compound may enhance its interaction with fungal enzymes, leading to effective inhibition .
Anticancer Activity
The potential anticancer properties of this compound are noteworthy. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation or DNA synthesis. For example, triazole derivatives have been shown to act as enzyme inhibitors in cancer pathways .
- Case Studies : In vitro studies have indicated that certain triazole derivatives can reduce tumor cell viability significantly compared to controls .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through the cyclization of hydrazine derivatives with appropriate carboxylic acids under acidic or basic conditions.
- Substitution Reactions : The introduction of cyclopropyl and phenyl groups often utilizes organometallic reagents such as Grignard reagents or organolithium compounds.
- Final Coupling Reactions : The thioacetamide moiety can be introduced via thiol coupling reactions to yield the final product.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing a triazole nucleus exhibit notable antimicrobial properties. The compound N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide has been evaluated for its ability to inhibit various bacterial strains:
Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported in the range of 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group and the phenyl substituents enhances its interaction with bacterial enzymes involved in cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. Its structure suggests it may interact with cellular targets involved in cancer proliferation. Some findings indicate that derivatives of this compound can induce apoptosis in cancer cell lines at concentrations as low as 10 µM .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Antibacterial Properties: A study investigated the antibacterial efficacy of various triazole derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. Results indicated that compounds structurally akin to N-(2-(3-cyclopropyl...) exhibited MIC values significantly lower than traditional antibiotics like oxytetracycline .
- Study on Anticancer Activity: Another study focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability and induced apoptosis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioacetamide Group
The sulfur atom in the thioacetamide moiety (-S-CO-NH-) serves as a nucleophilic site. Reactions with alkyl halides or electrophilic reagents yield derivatives with modified thioether linkages.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C | S-alkylated thioacetamide | |
| Acylation | AcCl or acetic anhydride, pyridine, room temperature | Thioester derivatives |
This reactivity is critical for tuning the compound’s lipophilicity and bioavailability in medicinal chemistry applications.
Oxidation of the Thioether Group
The thioether (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 0–5°C | Sulfoxide | High |
| mCPBA | Dichloromethane, room temperature | Sulfone | Moderate |
Oxidation alters electronic properties and hydrogen-bonding capacity, impacting interactions with biological targets.
Hydrolysis of the Acetamide Linker
The acetamide group (-NH-CO-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
| Conditions | Reagents | Product |
|---|---|---|
| Acidic | HCl (6M), reflux | Carboxylic acid + amine |
| Basic | NaOH (2M), ethanol/water, 70°C | Carboxylate salt + amine |
Hydrolysis products are often precursors for further functionalization.
Triazole Ring Modifications
The 1,2,4-triazole core participates in reactions such as:
-
Electrophilic substitution : Nitration or halogenation at the C-5 position under HNO₃/H₂SO₄ or X₂/FeX₃.
-
Coordination chemistry : Formation of metal complexes (e.g., with Cu²⁺ or Zn²⁺) via N-atom coordination, enhancing stability for catalytic studies .
Cyclopropyl Ring Opening
The cyclopropyl group undergoes strain-driven ring-opening reactions:
-
Acid-catalyzed : Protonation leads to carbocation intermediates, reacting with nucleophiles (e.g., H₂O, alcohols).
-
Thermal decomposition : At >150°C, retro-Diels-Alder reactions yield alkene fragments.
Biological Interactions via Reactivity
In biological systems, the compound’s functional groups mediate key interactions:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors (e.g., hydrazine derivatives with carbonyl compounds) to form the triazole core, followed by alkylation and thioether formation. Optimize conditions by:
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution in thioether formation .
- Catalysts : Employ triethylamine or DMAP to accelerate amide coupling steps .
- Monitoring : Track reaction progress via TLC or HPLC, with final purification via column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide methylene groups (δ 3.5–4.5 ppm). Compare with calculated shifts using software like MestReNova .
- FT-IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thioether (C-S) bonds (~650–700 cm⁻¹) .
- LCMS : Verify molecular ion peaks and fragmentation patterns to ensure correct molecular weight .
Q. How can elemental analysis validate the compound’s purity?
- Methodological Answer : Perform combustion analysis (C, H, N, S) and compare observed vs. theoretical percentages. Deviations >0.3% indicate impurities or hydration. Cross-validate with X-ray crystallography if single crystals are obtained .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation. Process data with SHELXL for refinement .
- Hydrogen Bond Analysis : Apply graph-set notation (e.g., R²₂(8) motifs) to classify interactions using software like Mercury .
- Case Example : If NMR suggests tautomerism, SC-XRD can confirm the dominant tautomer by locating proton positions .
Q. What experimental design strategies are recommended for optimizing multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to:
- Identify Critical Variables : Test temperature, solvent ratio, and catalyst loading via factorial designs .
- Response Surface Modeling : Predict optimal conditions for high-yield steps (e.g., triazole cyclization) .
- Troubleshooting : Address contradictory spectral data (e.g., unexpected LCMS peaks) by isolating intermediates and re-analyzing with 2D NMR (COSY, HSQC) .
Q. How can computational methods aid in predicting biological activity or reactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) based on the triazole-thioether pharmacophore .
- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian09 at the B3LYP/6-31G* level to guide functionalization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed spectral data?
- Methodological Answer :
- Step 1 : Re-examine synthesis steps for potential intermediates (e.g., incomplete deprotection).
- Step 2 : Acquire high-resolution mass spectrometry (HRMS) to rule out isobaric impurities .
- Step 3 : Perform variable-temperature NMR to detect dynamic processes (e.g., rotamers) that may obscure signals .
Q. What strategies resolve conflicting crystallographic and solution-state data (e.g., conformational flexibility)?
- Methodological Answer :
- SC-XRD vs. NMR : Compare solid-state (SC-XRD) and solution (NOESY) structures. If mismatched, analyze solvent effects using molecular dynamics simulations (e.g., GROMACS) .
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
